![molecular formula C16H15FN2O3 B15075800 Ethyl 4-{[(2-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15075800.png)
Ethyl 4-{[(2-fluorophenyl)carbamoyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(ETHOXYCARBONYL)PHENYL)-3-(2-FLUOROPHENYL)UREA is an organic compound that belongs to the class of ureas It is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring and a fluorophenyl group attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(ETHOXYCARBONYL)PHENYL)-3-(2-FLUOROPHENYL)UREA typically involves the reaction of 4-(ETHOXYCARBONYL)ANILINE with 2-FLUOROPHENYL ISOCYANATE. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of 1-(4-(ETHOXYCARBONYL)PHENYL)-3-(2-FLUOROPHENYL)UREA can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions
1-(4-(ETHOXYCARBONYL)PHENYL)-3-(2-FLUOROPHENYL)UREA undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ureas with different functional groups.
科学的研究の応用
1-(4-(ETHOXYCARBONYL)PHENYL)-3-(2-FLUOROPHENYL)UREA has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an anti-inflammatory agent.
Industry: Used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 1-(4-(ETHOXYCARBONYL)PHENYL)-3-(2-FLUOROPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 1-(4-(METHOXYCARBONYL)PHENYL)-3-(2-FLUOROPHENYL)UREA
- 1-(4-(ETHOXYCARBONYL)PHENYL)-3-(2-CHLOROPHENYL)UREA
- 1-(4-(ETHOXYCARBONYL)PHENYL)-3-(2-BROMOPHENYL)UREA
Uniqueness
1-(4-(ETHOXYCARBONYL)PHENYL)-3-(2-FLUOROPHENYL)UREA is unique due to the presence of both the ethoxycarbonyl and fluorophenyl groups, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.
特性
分子式 |
C16H15FN2O3 |
|---|---|
分子量 |
302.30 g/mol |
IUPAC名 |
ethyl 4-[(2-fluorophenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C16H15FN2O3/c1-2-22-15(20)11-7-9-12(10-8-11)18-16(21)19-14-6-4-3-5-13(14)17/h3-10H,2H2,1H3,(H2,18,19,21) |
InChIキー |
VBTZVXMYIIFSRH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


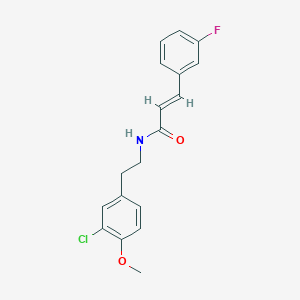
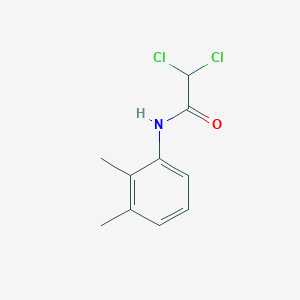
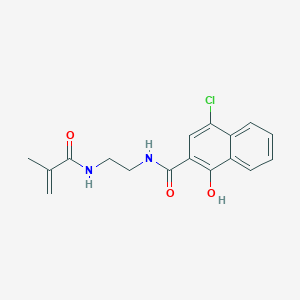
![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)
![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)
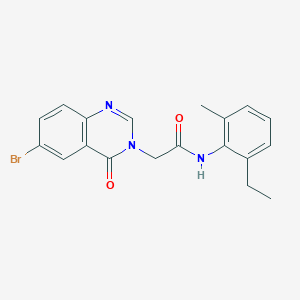
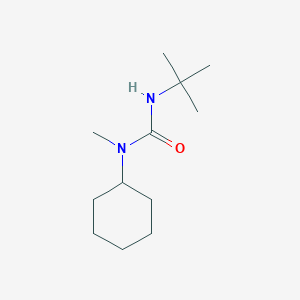

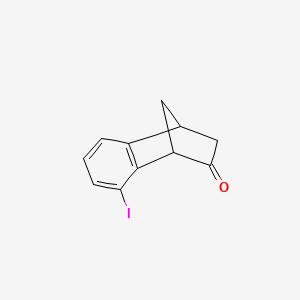
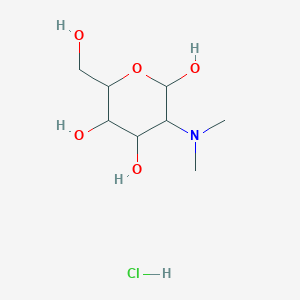

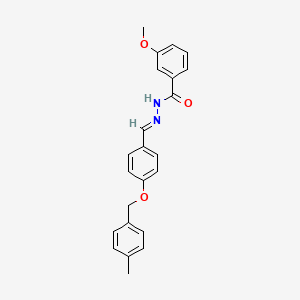
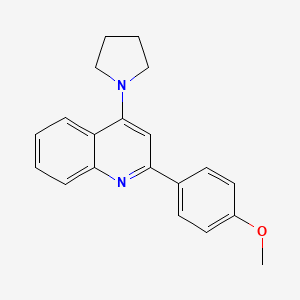
![Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-](/img/structure/B15075787.png)
